

A Technical Guide to the Solubility of 2-Tosylaniline in Common Organic Solvents

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Compound of Interest		
Compound Name:	2-Tosylaniline	
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Abstract

This technical guide addresses the solubility of **2-tosylaniline** (N-(2-aminophenyl)-4-methylbenzenesulfonamide), a compound of interest in synthetic chemistry and drug development. A comprehensive search of scientific literature and chemical databases did not yield quantitative solubility data for **2-tosylaniline** in common organic solvents. In light of this, the guide provides a detailed experimental protocol for determining the equilibrium solubility of **2-tosylaniline** using the widely accepted shake-flask method coupled with gravimetric analysis. Furthermore, a structured data presentation format is provided to aid researchers in systematically recording their findings. A logical workflow of the experimental protocol is also visualized.

Quantitative Solubility Data

As of the latest literature review, specific quantitative data on the solubility of **2-tosylaniline** in common organic solvents is not readily available in published resources. Researchers and drug development professionals are therefore encouraged to determine this data experimentally to inform their work in areas such as reaction optimization, purification, and formulation. The following sections provide a robust protocol and data logging structure for this purpose.

Table 1: Solubility of **2-Tosylaniline** in Common Organic Solvents (Data Template)



Solvent	Temperature (°C)	Solubility (g/100 mL)	Molar Solubility (mol/L)	Observations
Acetone				
Acetonitrile				
Chloroform	-			
Dichloromethane	_			
Dimethylformami de (DMF)	-			
Dimethyl Sulfoxide (DMSO)	-			
Ethanol	-			
Ethyl Acetate	_			
Hexanes	_			
Isopropanol	-			
Methanol	-			
Tetrahydrofuran (THF)	-			
Toluene	-			
Water	-			

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol details the "shake-flask" method, a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1][2]

2.1. Principle



An excess amount of the solid solute (**2-tosylaniline**) is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute, creating a saturated solution.[1][3][4] The concentration of the solute in the saturated solution is then determined, in this case, by the gravimetric method, which involves isolating and weighing the dissolved solid.[3][5][6][7]

2.2. Materials and Equipment

- **2-Tosylaniline** (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance (readable to 0.1 mg)
- Vials with screw caps (e.g., 20 mL scintillation vials)
- · Thermostatically controlled shaker or agitator
- Syringe filters (0.22 μm or 0.45 μm, compatible with the solvent)
- Syringes
- Pre-weighed evaporation dishes or vials
- Drying oven
- Pipettes

2.3. Procedure

- Preparation: Add an excess of 2-tosylaniline to a series of vials. The exact amount should be enough to ensure a solid phase remains after equilibrium is reached. A starting point is to add approximately 100-200 mg of the solid to each vial.
- Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.



- Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. This can vary from 24 to 72 hours.[2] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, which indicates that equilibrium has been established.[3]
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
- Sample Collection: Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the solid at the bottom. Attach a syringe filter to the syringe and dispense a precise volume (e.g., 2.0 mL) of the filtrate into a pre-weighed, labeled evaporation dish.
- Solvent Evaporation: Place the evaporation dishes in a fume hood to allow the solvent to
 evaporate at room temperature. For higher boiling point solvents, a drying oven at a
 temperature well below the boiling point of the solvent and the melting point of 2tosylaniline can be used to gently accelerate evaporation.
- Drying and Weighing: Once the solvent has completely evaporated, transfer the evaporation dishes to a drying oven (e.g., at 50-60 °C) until a constant weight is achieved. This ensures all residual solvent is removed. Cool the dishes in a desiccator before each weighing.

Calculation:

- Determine the mass of the dissolved 2-tosylaniline by subtracting the initial weight of the empty evaporation dish from the final weight.
- Calculate the solubility using the following formula: Solubility (g/100 mL) = (Mass of dried solid (g) / Volume of filtrate (mL)) * 100
- To calculate molar solubility, use the molecular weight of 2-tosylaniline (262.33 g/mol).
 Molar Solubility (mol/L) = (Mass of dried solid (g) / 262.33 g/mol) / (Volume of filtrate (L))

2.4. Safety Precautions

Always work in a well-ventilated fume hood.

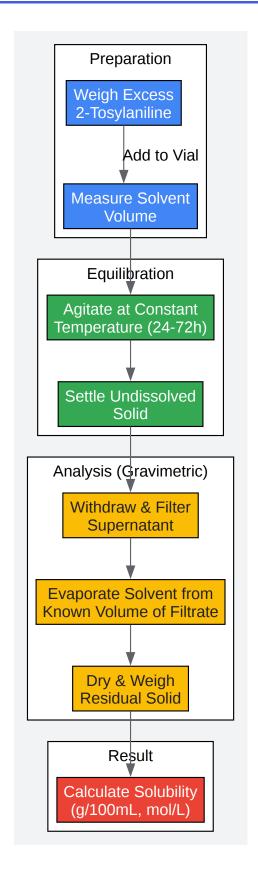


- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Consult the Safety Data Sheet (SDS) for 2-tosylaniline and all solvents used.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **2-tosylaniline**.





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Caption: Workflow for determining the solubility of **2-tosylaniline**.



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